Cas no 69699-44-1 (3-Buten-2-ol, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-)
![3-Buten-2-ol, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)- structure](https://www.kuujia.com/scimg/cas/69699-44-1x500.png)
69699-44-1 structure
Product name:3-Buten-2-ol, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-
CAS No:69699-44-1
MF:C13H22O2
MW:210.312584400177
CID:2356224
3-Buten-2-ol, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-ol, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-
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- Inchi: 1S/C13H22O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,9-11,14H,7-8H2,1-4H3
- InChI Key: SSAZLMYGUQCCPI-UHFFFAOYSA-N
- SMILES: CC(O)C=CC1C(C)(C)CCC2C1(C)O2
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: 9
Experimental Properties
- Density: 1.053±0.06 g/cm3(Predicted)
- Boiling Point: 296.9±15.0 °C(Predicted)
- pka: 14.80±0.20(Predicted)
3-Buten-2-ol, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)- Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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3. Book reviews
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
69699-44-1 (3-Buten-2-ol, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-) Related Products
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